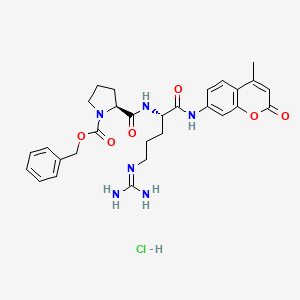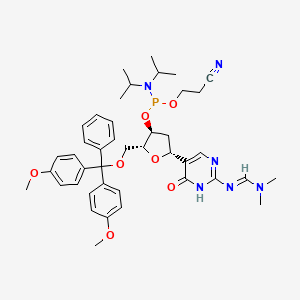
Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate
Descripción general
Descripción
“Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate” is a synthetic compound . It has a molecular weight of 283.22 and its molecular formula is C9H8F3NO4S .
Molecular Structure Analysis
The molecular structure of “Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate” is represented by the formula C9H8F3NO4S. Unfortunately, no further details about its molecular structure were found in the search results.Physical And Chemical Properties Analysis
“Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate” has a molecular weight of 283.22 . No additional physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
Novel Acaricide Properties :Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate, although not explicitly mentioned, has structural similarities to compounds like methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, known as amidoflumet. Such compounds exhibit properties making them potential candidates for acaricides, substances used to kill ticks and mites. The orientations of certain molecular groups within these compounds suggest potential biological activity due to the formation of intramolecular hydrogen bonds (Kimura & Hourai, 2005).
Chemical Interactions and Synthesis :The compound is structurally related to various benzoates that have been studied for their chemical interactions. For instance, the interaction of derivatives like methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in specific conditions leads to transformations suggesting potential uses in chemical synthesis and modification of organic compounds. These interactions can result in the formation of new compounds with distinct chemical properties, as evidenced by the production of methyl 3,4-bis(pentafluoroethoxy)benzoate under certain conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Sulfonated Nanofiltration Membranes :Compounds bearing structural similarities to methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate, like sulfonated aromatic diamine monomers, have found applications in the development of thin-film composite nanofiltration membranes. These membranes are used for water treatment and dye solutions, indicating potential environmental applications of derivatives related to methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate (Liu et al., 2012).
Sulfonamide-Sulfonimide Tautomerism :Derivatives of 1,2,4-triazine-containing sulfonamide, structurally similar to methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate, have been synthesized and characterized, exhibiting sulfonamide-sulfonimide tautomerism. Such properties are essential in understanding the chemical behavior and reactivity of these compounds, indicating potential applications in designing new molecules for various scientific purposes (Branowska et al., 2022).
Propiedades
IUPAC Name |
methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-17-8(14)6-3-2-5(18(13,15)16)4-7(6)9(10,11)12/h2-4H,1H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMLBDFAJBBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1434602.png)

![4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434604.png)






![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
